

A Comparative Analysis of the Spectral Data of Benzonitrile and Its Hydroxylated Isomers

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Compound of Interest

Compound Name: 3,4-Dichloro-2-hydroxybenzonitrile

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A comprehensive guide for researchers and drug development professionals on the spectral characteristics of benzonitrile and its ortho, meta, and para-hydroxy isomers.

This guide provides a detailed comparison of the spectral data for benzonitrile and its isomers: 2-cyanophenol (ortho-), 3-cyanophenol (meta-), and 4-cyanophenol (para-). The information presented is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. The data is organized into clear, comparative tables for easy reference, followed by detailed experimental protocols and illustrative diagrams.

Comparative Spectral Data

The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for benzonitrile and its isomers.

¹H NMR Spectral Data

Solvent: CDCl3



Compound	Chemical Shift (δ , ppm) and Multiplicity	
Benzonitrile	7.47 (t, J = 8.0Hz, 1H), 7.60 (d, J = 8.0Hz, 1H), 7.64 (d, J = 8.0Hz, 2H)[1]	
2-Cyanophenol	7.50 (d), 7.47 (t), 7.06 (t), 6.96 (d), 6.85 (br s, OH)[2]	
3-Cyanophenol	7.35 (m), 7.24 (m), 7.18 (m), 6.85 (br s, OH)[3]	
4-Cyanophenol	7.55 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 5.6 (br s, OH)	

¹³C NMR Spectral Data

Solvent: CDCl3

Compound	Chemical Shift (δ , ppm)
Benzonitrile	112.2, 118.6, 128.9, 132.0, 132.6[1]
2-Cyanophenol	160.7, 134.5, 133.8, 121.1, 118.9, 116.8, 103.4
3-Cyanophenol	155.8, 131.6, 125.5, 121.7, 118.9, 117.4, 113.6[4]
4-Cyanophenol	160.4, 134.2 (2C), 119.2, 116.5 (2C), 104.2

Infrared (IR) Spectroscopy Data



Compound	Key Absorption Bands (cm ⁻¹)	
Benzonitrile	3068 (Ar C-H), 2229 (C≡N), 1579, 1490, 1449 (C=C ring)[4][5]	
2-Cyanophenol	3500-3300 (br, O-H), 3070 (Ar C-H), 2230 (C≡N), 1585, 1495, 1460 (C=C ring)[1][6]	
3-Cyanophenol	3500-3300 (br, O-H), 3070 (Ar C-H), 2236 (C≡N), 1580, 1480, 1450 (C=C ring)[1][7]	
4-Cyanophenol	3500-3300 (br, O-H), 3075 (Ar C-H), 2227 (C≡N), 1605, 1510, 1450 (C=C ring)[1][2]	

Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Major Fragment Ions (m/z)
Benzonitrile	103	76, 51[8]
2-Cyanophenol	119	91, 64, 63[9]
3-Cyanophenol	119	91, 64, 63[1]
4-Cyanophenol	119	91, 64[10]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each of the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Spectroscopy: Proton NMR spectra were acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 second, and 16 to 32 scans.



• 13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired with proton decoupling, a pulse width of 45 degrees, a relaxation delay of 2.0 seconds, and 512 to 1024 scans.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples (cyanophenol isomers), a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet.
 For the liquid sample (benzonitrile), a thin film was prepared between two sodium chloride (NaCl) plates.
- Instrumentation: FTIR spectra were recorded on a Fourier Transform Infrared spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or NaCl plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (for GC-MS analysis).
- Ionization: Electron Ionization (EI) was used with an electron energy of 70 eV.[11]
- Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer.
- Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of 40-200.

Visualizations

The following diagrams illustrate the chemical structures of the benzonitrile isomers and a general workflow for their spectral analysis.

Caption: Chemical structures of benzonitrile and its ortho, meta, and para isomers.



Sample Preparation NMR Spectroscopy (¹H and ¹³C) Data Analysis and Structure Elucidation

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Caption: A generalized workflow for the spectral analysis of organic compounds.

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